molecular formula C4H5Cl3O2 B12790645 2-(Trichloromethyl)-1,3-dioxolane CAS No. 5660-66-2

2-(Trichloromethyl)-1,3-dioxolane

Cat. No.: B12790645
CAS No.: 5660-66-2
M. Wt: 191.44 g/mol
InChI Key: HNPXJOYUUGWILX-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trichloromethyl)-1,3-dioxolane typically involves the reaction of trichloromethyl ketones with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a hemiketal intermediate, which subsequently cyclizes to form the dioxolane ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, and substituted dioxolanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Trichloromethyl)-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trichloromethyl)-1,3-dioxolane involves its ability to undergo various chemical transformations, which can interact with biological molecules and pathways. The trichloromethyl group can form reactive intermediates that bind to cellular components, leading to alterations in cellular processes. These interactions can result in the modulation of enzyme activity, disruption of cellular membranes, and induction of oxidative stress .

Comparison with Similar Compounds

    Methyltrichlorosilane: Similar in having a trichloromethyl group, but differs in its silicon-based structure.

    Trichloromethyl ketones: Share the trichloromethyl group but differ in their functional groups and reactivity.

Uniqueness: 2-(Trichloromethyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties and reactivity compared to other trichloromethyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

5660-66-2

Molecular Formula

C4H5Cl3O2

Molecular Weight

191.44 g/mol

IUPAC Name

2-(trichloromethyl)-1,3-dioxolane

InChI

InChI=1S/C4H5Cl3O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2

InChI Key

HNPXJOYUUGWILX-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C(Cl)(Cl)Cl

Origin of Product

United States

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